tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate
Description
tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate (CAS: 1246220-99-4) is a chiral carbamate derivative widely utilized as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) . Its structure features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a 2,4,5-trifluorophenyl substituent. The compound’s stereochemistry (R-configuration at the propan-2-yl carbon) is critical for its role in enantioselective drug synthesis, particularly in central nervous system (CNS) or antiviral therapeutics. Evidence from patent literature indicates its use in condensation reactions with heterocyclic amines (e.g., triazolopyrazines) to form advanced intermediates, which are subsequently deprotected to yield target APIs .
Properties
Molecular Formula |
C14H18F3NO3 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H18F3NO3/c1-14(2,3)21-13(20)18-9(7-19)4-8-5-11(16)12(17)6-10(8)15/h5-6,9,19H,4,7H2,1-3H3,(H,18,20)/t9-/m1/s1 |
InChI Key |
JIHNFKLLIFSCHO-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity. The process involves careful control of temperature, pressure, and reagent concentrations to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups without interference from the amine .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows for the investigation of specific binding sites and reaction pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the development of enzyme inhibitors and receptor modulators.
Industry
Industrially, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate involves its role as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine . This property is utilized in peptide synthesis and other organic transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate and analogous carbamate derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | CAS Number | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₇F₃NO₃ | 316.29 g/mol | 2,4,5-Trifluorophenyl, hydroxyl | 1246220-99-4 | API intermediate (antiviral/CNS drugs) |
| (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate | C₂₀H₂₃NO₃ | 337.41 g/mol | Biphenyl-4-yl, hydroxyl | 1426129-50-1 | Research chemical (no specified hazards) |
| tert-Butyl ((1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl)carbamate | C₁₄H₂₁NO₄ | 267.32 g/mol | Phenyl, two hydroxyl groups | 1294479-62-1 | Chiral building block for glycosidase inhibitors |
| tert-Butyl (1-oxo-1-(4-Phenylpiperazin-1-yl)propan-2-yl)-carbamate | C₁₈H₂₅N₃O₃ | 331.41 g/mol | 4-Phenylpiperazinyl, ketone | Not provided | Antiseizure/antinociceptive drug candidate |
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties The 2,4,5-trifluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to the biphenyl or phenyl substituents in analogs . Fluorine atoms increase electronegativity, improving membrane permeability and bioavailability in drug candidates.
Stereochemical Impact
- The (R)-configuration in the target compound is critical for binding to chiral targets (e.g., enzymes or receptors). In contrast, the (1S,2R)-dihydroxy analog exhibits distinct hydrogen-bonding capabilities due to its diol structure, making it suitable for glycosidase inhibitor synthesis .
Synthetic Utility
- The target compound is optimized for Boc-deprotection under mild acidic conditions, enabling efficient generation of primary amines in API synthesis .
- The piperazine-containing analog () demonstrates broader pharmacological activity due to the 4-phenylpiperazinyl group, a common motif in CNS drugs targeting serotonin or dopamine receptors .
Biological Activity
tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate, also known by its CAS number 1246220-99-4, is a compound that has garnered attention for its potential biological activities. The trifluoromethyl group and the carbamate moiety in its structure suggest possible interactions with biological targets, making it a subject of research in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C14H18F3NO, with a molecular weight of approximately 273.3 g/mol. Its structure features a tert-butyl group and a trifluorophenyl substituent that significantly influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity and altered electronic properties. The specific biological activities of this compound are still under investigation, but some potential activities include:
- Antioxidant Activity : Similar compounds have shown the ability to mitigate oxidative stress by enhancing antioxidant enzyme activities. This suggests that this compound may also possess antioxidant properties .
- Neuroprotective Effects : There is evidence from related compounds indicating potential neuroprotective effects through mechanisms that reduce oxidative toxicity in neuronal cells .
- Anticancer Properties : The incorporation of the trifluoromethyl group has been linked to increased potency in inhibiting certain cancer cell lines, suggesting that this compound may also exhibit anticancer activity .
In Vitro Studies
A series of in vitro studies have been conducted on structurally similar compounds to assess their biological activities:
| Compound | Activity | Reference |
|---|---|---|
| 2,6-Di-tert-butylphenol | Antioxidant; Neuroprotective | |
| 2,4-Di-tert-butylphenol | Anticancer; Anti-inflammatory | |
| Trifluoromethyl derivatives | Enhanced enzyme inhibition |
These studies suggest that modifications in the structure can lead to significant changes in biological activity.
In Vivo Studies
In vivo studies have indicated that compounds with similar structural features can provide protective effects against various forms of toxicity. For example, derivatives of phenolic antioxidants have demonstrated protective roles against liver damage and oxidative stress in rodent models .
Q & A
Q. What are the recommended storage and handling protocols to maintain the stability of tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate?
- Methodological Answer: Store the compound in a sealed container under refrigeration (2–8°C) in a dry environment to prevent hydrolysis or thermal decomposition. Avoid exposure to incompatible materials such as strong acids/bases or oxidizing agents, as these may degrade the carbamate group. Use inert atmospheres (e.g., nitrogen) during handling to minimize oxidation risks . Personal protective equipment (PPE), including chemical goggles and gloves, is mandatory to prevent skin/eye contact, as per SDS guidelines .
Q. What synthetic strategies are validated for preparing this compound?
- Methodological Answer: A key route involves condensation of 3-tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butyric acid with a triazolopyrazine derivative in the presence of a catalyst (e.g., compound of formula V in ). Asymmetric methods, such as enantioselective Mannich reactions or chiral resolution, are critical for achieving the (R)-configuration . Reaction monitoring via TLC or HPLC ensures intermediate purity before carbamate protection.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hazard data (e.g., toxicity, flammability) across safety data sheets for this compound?
- Methodological Answer: Discrepancies in SDS hazard classifications (e.g., "no data" vs. specific precautions) require cross-referencing regulatory databases (e.g., ECHA, PubChem) and conducting empirical risk assessments. For example, while some SDS report no acute toxicity , others note potential decomposition products like carbon monoxide under fire . Precautionary measures (e.g., fume hoods, CO detectors) should be implemented despite data gaps. Peer-reviewed studies on analogous carbamates can inform safety protocols .
Q. What advanced analytical techniques are optimal for confirming enantiomeric purity and structural integrity?
- Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with UV detection to separate enantiomers. Validate method robustness using racemic mixtures .
- NMR with Chiral Shift Reagents : Europium-based reagents induce distinct splitting patterns for (R)- and (S)-enantiomers in H or F NMR .
- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures, particularly for intermediates in asymmetric syntheses .
Q. How does the fluorophenyl substituent influence the compound’s reactivity in catalytic transformations?
- Methodological Answer: The 2,4,5-trifluorophenyl group enhances electron-withdrawing effects, stabilizing transition states in nucleophilic reactions (e.g., SN2 substitutions). Computational studies (DFT) can predict regioselectivity in cross-coupling reactions. Experimentally, monitor reaction kinetics under varying conditions (solvent polarity, temperature) to optimize yields. Note that fluorine atoms may participate in hydrogen bonding, affecting crystallization behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
